L-Leucine-18O2

Mass Spectrometry Proteomics Isotopic Interference

Opt for L-Leucine-18O₂ to eliminate tracer recycling artifacts. The dual ¹⁸O label (+4 Da) is irreversibly lost upon proteolysis, providing a direct degradation readout—unlike ¹³C/¹⁵N labels that undergo intracellular reincorporation. The 4-Da shift ensures baseline-resolved quantitation even on low-resolution MS. Use for pulse-chase kinetics, tRNA-synthetase activity assays, and absolute SRM/PRM peptide quantification. ≥98% chemical purity; 94 atom% ¹⁸O.

Molecular Formula C6H13NO2
Molecular Weight 135.17 g/mol
Cat. No. B12408726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Leucine-18O2
Molecular FormulaC6H13NO2
Molecular Weight135.17 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)N
InChIInChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i8+2,9+2
InChIKeyROHFNLRQFUQHCH-RFYFGWGDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Leucine-18O2: Stable Isotope-Labeled Amino Acid for Quantitative Proteomics and Metabolic Flux Analysis


L-Leucine-18O₂ (CAS 73579-45-0) is an isotopically labeled derivative of the essential branched-chain amino acid L-leucine, in which both carboxyl oxygen atoms are replaced with the stable, non-radioactive isotope oxygen-18 (¹⁸O) [1]. The compound possesses a molecular formula of C₆H₁₃N¹⁸O₂ and a molecular weight of 135.17 g/mol, representing a +4 Da mass shift relative to unlabeled L-leucine (131.17 g/mol) . As a research tool, L-Leucine-18O₂ serves as a metabolic tracer for investigating protein turnover dynamics, proteolytic processing, and amino acid flux, with applications spanning basic biochemistry, drug development, and clinical biomarker discovery [2].

Critical Limitations of Alternative Leucine Tracers: Why L-Leucine-18O2 Demands Distinct Consideration


Stable isotope-labeled leucine variants—including deuterated ([²H₃]Leu), carbon-13 ([¹³C₆]Leu), and nitrogen-15 ([¹⁵N]Leu) forms—exhibit fundamentally distinct analytical and biochemical behaviors that preclude simple interchangeability in experimental workflows. The choice of isotopic label profoundly influences mass spectrometric resolution, metabolic recycling dynamics, and quantitative accuracy . Specifically, deuterated leucine tracers suffer from isotopic interference in low-resolution MS due to minimal mass shifts (+3 Da), while ¹³C- and ¹⁵N-labeled leucine may undergo substantial intracellular recycling, confounding protein turnover measurements [1]. The ¹⁸O₂-labeling strategy confers unique advantages in both analytical separation and tracer non-recyclability, as detailed in the quantitative evidence below.

Quantitative Differentiation of L-Leucine-18O2: Head-to-Head Performance Data for Informed Procurement


Mass Shift Superiority: +4 Da Offset Enables Unambiguous Isotopologue Resolution in Low-Resolution MS

L-Leucine-18O₂ provides a +4 Da mass shift relative to unlabeled leucine, whereas the widely used deuterated tracer [²H₃]Leu yields only a +3 Da shift . In low-resolution mass spectrometry (e.g., multiple reaction monitoring, MRM), the +3 Da shift of [²H₃]Leu results in signal overlap between the [M+3] natural isotopic peak of the light peptide and the [M] peak of the heavy isotopologue, necessitating complex mathematical correction algorithms [1]. The +4 Da shift of ¹⁸O₂-labeled leucine eliminates this interference, enabling direct, correction-free quantification.

Mass Spectrometry Proteomics Isotopic Interference

Non-Recyclable Tracer Property: 81% Loss of ¹⁸O Label Within 12 Hours Quantifies Superiority for Proteolysis Measurement

In primary chick skeletal muscle cell cultures, L-Leucine-18O₂ exhibited an 81% loss of the ¹⁸O label over 12 hours, compared to only a 33% decrease in [²H]Leu concentration over the same period [1]. This 2.45-fold greater rate of label loss is attributable to the irreversible removal of one ¹⁸O atom during the aminoacylation step of protein synthesis, rendering the released mono-labeled [¹⁸O]Leu incapable of reincorporation into newly synthesized proteins [2]. The ¹⁸O₂ label is thus effectively non-recyclable, providing a direct, uncorrupted measure of proteolytic rate.

Protein Turnover Proteolysis Tracer Recycling

Amino Acid-Specific Label Loss: Leucine Exhibits 4-Fold Higher ¹⁸O Exchange Than Phenylalanine

Comparative analysis of ¹⁸O₂-labeled leucine and ¹⁸O₂-labeled phenylalanine in muscle cell cultures revealed that loss of the ¹⁸O label was four times greater for leucine than for phenylalanine over 12 hours [1]. This disparity arises from enzymic deacylation of aminoacyl-tRNA, a process that is substantially faster for leucine than for phenylalanine and represents a potentially costly futile cycle [2]. The differential label loss highlights the critical importance of selecting the appropriate ¹⁸O-labeled amino acid for a given biological question.

Aminoacyl-tRNA Deacylation Futile Cycling Amino Acid Biochemistry

SILAC Compatibility Limitations: ¹⁸O-Labeled Leucine is Not a Substitute for ¹³C/¹⁵N in Metabolic Labeling Workflows

L-Leucine-18O₂ is NOT intended for SILAC (Stable Isotope Labeling by Amino acids in Cell culture) applications. SILAC protocols rely on metabolic incorporation of heavy isotopes into the entire amino acid backbone, typically using [¹³C₆]Leu or [¹³C₆,¹⁵N]Leu to generate peptides with predictable mass shifts (e.g., +6 Da for [¹³C₆]Leu) . The ¹⁸O label, located exclusively on the carboxyl oxygen atoms, is labile during the aminoacylation step of protein synthesis [1] and is therefore unsuitable for in vivo metabolic labeling of proteins. L-Leucine-18O₂ is designed for in vitro pulse-chase experiments and enzymatic ¹⁸O-labeling of peptides, not for SILAC.

SILAC Metabolic Labeling Cell Culture

Isotopic Enrichment and Purity Specifications: Commercial Availability at 94-98% ¹⁸O Enrichment

Commercially available L-Leucine-18O₂ is supplied with ¹⁸O isotopic enrichment of 94% to >98%, as verified by multiple vendors . For comparison, [¹³C₆,¹⁵N]Leu is typically offered at 98 atom % ¹³C and 98 atom % ¹⁵N . The enrichment level of L-Leucine-18O₂ is sufficient for accurate quantification in MS-based assays, though users should verify lot-specific certificates of analysis for exact enrichment values.

Isotopic Purity Quality Control Commercial Specifications

Enzymatic ¹⁸O-Labeling Efficiency: Up to 90% Incorporation in Peptide Standards

In the preparation of stable isotope-incorporated peptide internal standards for mass spectrometry, ¹⁸O-labeling via enzymatic methods achieves up to 90% incorporation of the ¹⁸O₂ species [1]. For leucine enkephalin, the overall yield of the ¹⁸O₂ species was 56%, compared to 38% for methionine enkephalin [2]. This demonstrates that ¹⁸O-labeling efficiency is peptide-dependent and that L-Leucine-18O₂ can be utilized to generate high-purity, isotopically distinct internal standards for absolute quantification workflows.

Peptide Synthesis Internal Standard Quantitative Proteomics

Optimal Deployment Scenarios for L-Leucine-18O2: Evidence-Driven Applications


In Vitro Protein Turnover and Proteolysis Assays in Muscle Cell Models

L-Leucine-18O₂ is the tracer of choice for in vitro pulse-chase experiments measuring protein degradation rates. As demonstrated in chick skeletal muscle cultures, the ¹⁸O label is lost during protein synthesis and cannot be reincorporated, providing a direct, non-recyclable readout of proteolytic activity [1]. The 81% label loss over 12 hours enables sensitive detection of changes in protein turnover, making it suitable for pharmacological intervention studies targeting muscle wasting or metabolic regulation.

Quantitative Proteomics via Enzymatic ¹⁸O-Labeling of Peptide Digests

L-Leucine-18O₂ can be incorporated into synthetic peptides or generated via enzymatic ¹⁸O-labeling of protein digests for use as internal standards in MS-based quantification. The +4 Da mass shift ensures clear separation from endogenous unlabeled peptides, even in low-resolution MS platforms [2]. With up to 90% achievable ¹⁸O₂ incorporation in model peptides, this approach supports absolute quantification workflows in biomarker discovery and clinical proteomics.

Investigations of Aminoacyl-tRNA Futile Cycling and Amino Acid-Specific Metabolic Pathways

The differential loss of the ¹⁸O label between leucine (4-fold higher than phenylalanine) provides a unique tool for dissecting amino acid-specific enzymic deacylation of tRNA [3]. Researchers studying the energetic costs of protein synthesis or the regulation of aminoacyl-tRNA synthetases can employ L-Leucine-18O₂ to quantify futile cycling rates under various physiological or pathological conditions.

Absolute Quantification of Endogenous Peptides in Biological Fluids

L-Leucine-18O₂-labeled peptides serve as stable isotope-labeled internal standards for absolute quantification of endogenous peptides (e.g., neuropeptides, hormones) in complex biological matrices. The ¹⁸O₂ label is chemically stable under standard sample preparation conditions and provides a consistent mass offset for accurate quantitation by selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) [4].

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